Chlorambucil

Catalog No.
S523461
CAS No.
305-03-3
M.F
C14H19Cl2NO2
M. Wt
304.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorambucil

Researchers face instability and protection hurdles with common nitrogen mustards. Chlorambucil solves these with a stable aromatic core and a free carboxylic acid for direct, one-step bioconjugation.

  • Direct coupling to peptides via EDC/NHS without orthogonal protection, unlike melphalan.
  • High lipophilicity (LogP >1.7) enhances partitioning into lipid nanoparticles and liposomes, minimizing payload leakage.
  • Latent DNA-alkylating activity preserved; tert-butyl ester prodrugs increase BBB permeability up to 42.5-fold for CNS applications.

Bulk stock available for seamless procurement.

CAS Number

305-03-3

Product Name

Chlorambucil

IUPAC Name

4-[4-[bis(2-chloroethyl)amino]phenyl]butanoic acid

Molecular Formula

C14H19Cl2NO2

Molecular Weight

304.2 g/mol

InChI

InChI=1S/C14H19Cl2NO2/c15-8-10-17(11-9-16)13-6-4-12(5-7-13)2-1-3-14(18)19/h4-7H,1-3,8-11H2,(H,18,19)

InChI Key

JCKYGMPEJWAADB-UHFFFAOYSA-N

solubility

>45.6 [ug/mL] (The mean of the results at pH 7.4)
less than 0.1 mg/mL at 72 °F (NTP, 1992)
Insoluble in water ... The sodium salt is soluble in water.
The free acid is soluble at 20 °C in 1.5 parts ethanol, 2 parts acetone, 2.5 parts chloroform and 2 parts ethyl acetate; soluble in benzene and ether. Readily soluble in acid or alkali.
7.73e-02 g/L

Synonyms

chlorambucilum; chloraminophen; Chlorbutin; chlorbutine; chlorbutinum; chloroambucil; chlorobutin; chlorobutine; Leukersan; Leukoran; Lympholysin; phenylbutyric acid nitrogen mustard; US brand names: Ambochlorin; Amboclorin; Leukeran; Linfolizin. Foreign brand names: Altichlorambucil; Chloraminophene; Linfolysin. Abbreviations: CHL CLB; Code names: CB1348; WR139013.

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)N(CCCl)CCCl

The exact mass of the compound Chlorambucil is 303.07928 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 72° f (ntp, 1992)12400 mg/lin water, 7,429 mg/l at 25 °c (est)insoluble in water ... the sodium salt is soluble in water.the free acid is soluble at 20 °c in 1.5 parts ethanol, 2 parts acetone, 2.5 parts chloroform and 2 parts ethyl acetate; soluble in benzene and ether. readily soluble in acid or alkali.7.73e-02 g/l>45.6 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756674. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Halogenated - Mustard Compounds - Nitrogen Mustard Compounds. It belongs to the ontological category of aromatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Purity

≥98%

Package Size

10 mg, 50 mg, 100 mg

Chlorambucil is a bifunctional alkylating agent of the aromatic nitrogen mustard class, distinguished by its terminal carboxylic acid moiety and high lipophilicity[1]. Unlike aliphatic mustards, the electron-withdrawing phenyl ring in chlorambucil moderates the nucleophilicity of the nitrogen atom, resulting in a controlled rate of aziridinium ion formation. This structural feature provides enhanced chemical stability and processability. Furthermore, the accessible carboxylic acid serves as an ideal synthetic handle for esterification and amidation, making chlorambucil a highly preferred building block for the procurement and development of prodrugs, peptide-drug conjugates (PDCs), and lipid-based nanocarriers in advanced oncological research and pharmaceutical manufacturing.

Substituting chlorambucil with other in-class nitrogen mustards introduces critical workflow and formulation failures. Mechlorethamine, an aliphatic mustard, is highly reactive and acts as a severe vesicant with an aqueous half-life of merely 5.5 minutes, making it unsuitable for complex, multi-step aqueous conjugations [1]. Melphalan shares the aromatic mustard core but contains a zwitterionic amino acid side chain; this requires cumbersome protection and deprotection steps during bioconjugation to prevent unwanted side reactions. Cyclophosphamide, while chemically stable, is a prodrug that requires hepatic cytochrome P450 activation, rendering it completely inert and unusable for direct in vitro cell-based assays or non-hepatic targeted drug delivery models. Consequently, chlorambucil is uniquely positioned for direct, selective conjugation and immediate in vitro efficacy.

Conjugation Stability vs. Melphalan

When developing targeted prodrugs, the stability of the resulting conjugate is critical for formulation shelf-life. Research comparing quaternary ammonium (QA) conjugates of chlorambucil and melphalan demonstrated that linking the QA moiety to chlorambucil's carboxylic acid via an amide bond significantly enhanced the molecule's stability. The QA-chlorambucil conjugate exhibited a hydrolysis rate almost 3 times lower than that of free chlorambucil. In stark contrast, QA-melphalan conjugates showed no striking difference in stability compared to free melphalan [1]. This indicates that chlorambucil is a superior precursor for prodrugs where conjugation is intended to improve aqueous stability.

Evidence DimensionHydrolysis rate reduction upon amide conjugation
Target Compound DataQA-Chlorambucil conjugate (hydrolysis rate ~3x lower than free chlorambucil)
Comparator Or BaselineQA-Melphalan conjugate (no significant stability improvement over free melphalan)
Quantified Difference~3-fold stability improvement unique to the chlorambucil conjugate
ConditionsAqueous hydrolysis assay of quaternary ammonium amide conjugates

Buyers developing prodrugs should select chlorambucil over melphalan, as its conjugation directly translates to extended formulation half-life and improved handling stability.

Extended Half-Life vs. Mechlorethamine

The processability of nitrogen mustards in aqueous buffers is dictated by the rate of aziridinium ion formation. Mechlorethamine, an aliphatic mustard, forms this reactive intermediate extremely rapidly, resulting in an aqueous half-life of approximately 5.5 minutes at 30 °C, which complicates formulation and increases vesicant hazard [1]. Chlorambucil's aromatic ring withdraws electron density from the nitrogen, slowing this activation step. Consequently, chlorambucil maintains an aqueous half-life of approximately 15 minutes at 37 °C in HEPES buffer [2]. This extended window is critical for researchers performing carefully timed bioconjugations or preparing lipid nanoparticle formulations without suffering immediate payload degradation.

Evidence DimensionAqueous stability (hydrolysis half-life)
Target Compound DataChlorambucil (~15 min at 37 °C in HEPES buffer)
Comparator Or BaselineMechlorethamine (~5.5 min at 30 °C in phosphate buffer)
Quantified Difference~2.7-fold longer aqueous half-life for chlorambucil despite higher temperature
ConditionsAqueous buffer systems (HEPES 37 °C vs Phosphate 30 °C)

The slower degradation kinetics of chlorambucil allow for safer handling and higher yields during aqueous formulation processes compared to aliphatic mustards.

Higher Lipophilicity for Nanocarrier Encapsulation

For procurement focused on lipid nanoparticle (LNP) or micellar encapsulation, the lipophilicity of the active pharmaceutical ingredient is a primary selection criterion. Chlorambucil possesses a highly favorable lipophilic profile, with an experimental Log Kow of 1.70 at pH 7.4, making it highly permeable and soluble in lipid matrices [1]. By comparison, melphalan is significantly more hydrophilic, with a LogP of approximately 1.06, and cyclophosphamide also exhibits lower lipophilicity. This distinct physicochemical property makes chlorambucil the preferred nitrogen mustard for passive diffusion models and hydrophobic core encapsulation strategies.

Evidence DimensionLipophilicity (LogP / Log Kow)
Target Compound DataChlorambucil (Log Kow 1.70 at pH 7.4)
Comparator Or BaselineMelphalan (LogP ~1.06)
Quantified DifferenceSignificantly higher lipophilicity for chlorambucil
ConditionsStandard partition coefficient modeling and physiological pH assays

Higher lipophilicity ensures superior encapsulation efficiency and payload retention in lipid-based drug delivery systems compared to more polar analogs.

Esterification for BBB Penetration

The terminal carboxylic acid of chlorambucil allows for rapid synthetic modification to drastically alter its pharmacokinetic profile, a feature not easily replicated with cyclophosphamide. When chlorambucil is converted to its tertiary-butyl ester, the steric hindrance protects the ester linkage from rapid plasma hydrolysis. In vivo studies demonstrated that this simple esterification increased the brain-to-plasma concentration-time integral ratio to 0.85, compared to a baseline of just 0.02 for free chlorambucil [1]. This 42.5-fold increase in brain accumulation highlights chlorambucil's exceptional utility as a customizable precursor for CNS-targeted therapeutics.

Evidence DimensionBrain/plasma concentration-time integral ratio
Target Compound DataChlorambucil-tertiary butyl ester (Ratio = 0.85)
Comparator Or BaselineFree Chlorambucil baseline (Ratio = 0.02)
Quantified Difference42.5-fold increase in brain accumulation
ConditionsIn vivo rat model, intravenous administration, HPLC quantification

Buyers designing neuro-oncology prodrugs can leverage chlorambucil's carboxylic acid to achieve massive gains in CNS penetration through single-step esterification.

Peptide-Drug Conjugate Manufacturing

Chlorambucil is the optimal nitrogen mustard for synthesizing PDCs. Its free carboxylic acid can be directly coupled to the N-terminus or lysine side chains of tumor-homing peptides using standard peptide coupling reagents (e.g., HBTU, EDC/NHS) without the need for complex orthogonal protection schemes required by melphalan [1].

Lipid Nanoparticle & Micelle Formulation

Due to its high lipophilicity (LogP > 1.7) relative to other mustards, chlorambucil is highly suited for encapsulation within the hydrophobic core of LNPs, liposomes, and polymeric micelles. This application directly benefits from its ability to partition efficiently into lipid phases, minimizing premature payload leakage during storage [2].

CNS-Penetrating Prodrug Development

Research programs targeting glioblastoma or brain metastases can utilize chlorambucil as a synthetic scaffold. By converting its carboxylic acid into sterically hindered esters (such as tert-butyl esters), formulators can dramatically increase blood-brain barrier permeability (up to 42.5-fold) while maintaining the latent DNA-alkylating activity of the mustard core [3].

Physical Description

Chlorambucil appears as white to pale beige crystalline or granular powder with a slight odor. Melting point 65-69 °C.
Solid

Color/Form

Off-white, slightly granular powder
Flattened needles from petroleum ether
Fine white crystals

XLogP3

1.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

303.0792842 Da

Monoisotopic Mass

303.0792842 Da

Heavy Atom Count

19

LogP

1.7
1.7 (LogP)
log Kow = 1.70 at pH 7.4
3.9

Odor

Slight odor

Decomposition

When heated to decomposition it emits very toxic fumes of /hydrogen chloride and nitrogen oxides/.

Appearance

Pale brown to brown solid powder.

Melting Point

147 to 151 °F (NTP, 1992)
65 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

18D0SL7309

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (95.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (88.89%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (95.56%): May cause cancer [Danger Carcinogenicity];
H360 (13.33%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For treatment of chronic lymphatic (lymphocytic) leukemia, childhood minimal-change nephrotic syndrome, and malignant lymphomas including lymphosarcoma, giant follicular lymphoma, Hodgkin's disease, non-Hodgkin's lymphomas, and Waldenström’s Macroglobulinemia.

Livertox Summary

Chlorambucil is an orally administered alkylating agent which is currently used in the therapy of chronic lymphocytic leukemia, Hodgkin and non-Hodgkin lymphomas, and rarely in severe autoimmune conditions including rheumatoid arthritis, uveitis and nephrotic syndrome. Chlorambucil therapy has been associated with low rates of serum enzyme elevations during therapy and to rare instances of acute, clinically apparent injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antineoplastic Agents, Alkylating
Antineoplastic Agents, Alkylating

NCI Cancer Drugs

Drug: Chlorambucil
US Brand Name(s): Leukeran
FDA Approval: Yes
Chlorambucil is approved for palliative treatment of: Chronic lymphocytic leukemia.
Hodgkin lymphoma.
Non-Hodgkin lymphoma (certain types).
Chlorambucil is also being studied in the treatment of other types of cancer.

Therapeutic Uses

Antineoplastic Agents, Alkylating; Carcinogens
Chlorambucil is indicated in the treatment of chronic lymphatic (lymphocytic) leukemia, malignant lymphomas including lymphosarcoma, giant follicular lymphoma, and Hodgkin's disease. It is not curative in any of these disorders but may produce clinically useful palliation. /Include in US product label/
Chlorambucil is considered by many clinicians to be the drug of choice for the treatment of (Waldenstrom's) macroglobulinemia. /Not included in US product label/
Chlorambucil has also been used effectively with prednisone in the treatment of children with minimal-change nephrotic syndrome (lipoid nephrosis, idiopathic nephrotic syndrome of childhood) who have frequent relapses, require corticosteroid therapy to maintain remissions, or whose disease is resistant to steroid therapy. In most of these children, chlorambucil and prednisone therapy has induced long-term remissions and decreased the frequency of relapses. Although this type of nephrotic syndrome only occasionally occurs in adults, it is treated similarly. /Not included in US product label/
For more Therapeutic Uses (Complete) data for CHLORAMBUCIL (9 total), please visit the HSDB record page.

Pharmacology

Chlorambucil is an antineoplastic in the class of alkylating agents that is used to treat various forms of cancer. Alkylating agents are so named because of their ability to add alkyl groups to many electronegative groups under conditions present in cells. They stop tumor growth by cross-linking guanine bases in DNA double-helix strands - directly attacking DNA. This makes the strands unable to uncoil and separate. As this is necessary in DNA replication, the cells can no longer divide. In addition, these drugs add methyl or other alkyl groups onto molecules where they do not belong which in turn inhibits their correct utilization by base pairing and causes a miscoding of DNA. Alkylating agents are cell cycle-nonspecific. Alkylating agents work by three different mechanisms all of which achieve the same end result - disruption of DNA function and cell death.
Chlorambucil is an orally-active antineoplastic aromatic nitrogen mustard. Chlorambucil alkylates and cross-links DNA during all phases of the cell cycle, resulting in disruption of DNA function, cell cycle arrest, and apoptosis. (NCI04)

MeSH Pharmacological Classification

Antineoplastic Agents, Alkylating

ATC Code

L - Antineoplastic and immunomodulating agents
L01 - Antineoplastic agents
L01A - Alkylating agents
L01AA - Nitrogen mustard analogues
L01AA02 - Chlorambucil

Mechanism of Action

Alkylating agents work by three different mechanisms: 1) attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA, 2) DNA damage via the formation of cross-links (bonds between atoms in the DNA) which prevents DNA from being separated for synthesis or transcription, and 3) the induction of mispairing of the nucleotides leading to mutations.
As an alkylating agent, chlorambucil interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function. In vitro studies have shown that the major metabolite of chlorambucil (phenylacetic acid mustard), which is also a bifunctional alkylating compound, has antineoplastic activity against some neoplastic human cell lines that is approximately equal to that of chlorambucil. Therefore, the major metabolite of chlorambucil may contribute to the in vivo antitumor activity of the drug. Chlorambucil also possesses some immunosuppressive activity, principally due to its suppression of lymphocytes. The drug is the slowest acting and generally least toxic of the presently available nitrogen mustard derivatives.
A marked transient increase was observed in ribonucleotide reductase activity within 2 hr of exposing BALB/c 3T3 mouse cells to DNA damaging concentrations of chlorambucil. Elevations in activity were accompanied by transient increases in the mRNA levels of both genes (R1 and R2) that code for ribonucleotide reductase. Only the protein for the limiting component for enzyme activity R2 was significantly elevated in chlorambucil treated cultures. The chlorambucil effects upon activity and regulation of ribonucleotide reductase occurred without any detectable changes in the rate of DNA synthesis, as would be expected if the elevation in enzyme activity is required for DNA repair. The chlorambucil-induced elevations in R1 and R2 message levels were blocked by treatment of cells with actinomycin D or the tumor promoter 12-O-tetradecanoylphorbol-13-acetate indicating the importance of the reductase transcriptional process in responding to the action of chlorambucil and providing evidence for the involvement of a protein kinase C pathway in the regulation of mammalian ribonucleotide reductase. In addition to the chlorambucil-induced elevations in enzyme activity, message, and protein levels, the drug was also shown to be an inhibitor of ribonucleotide reductase activity in cell-free preparations. Both R1 and R2 proteins were targets for chlorambucil, in keeping with the known alkylating abilities of the drug.
/ALTERNATIVE and IN VITRO TESTS/ Reaction of one of the two chloroethyl groups of chlorambucil with the N7 position of guanine or adenine of double-stranded DNA leads to the formation of mono-adducts. These are repaired rapidly in an error-free fashion by methylguanine methyltransferase (sometimes called alkylguanine alkyltransferase). However, some cells lack this repair activity, usually because of silencing of the corresponding gene, and the unrepaired DNA mono-adduct then forms a complex with mismatch-repair enzymes. The subsequent inhibition of DNA replication can eventually induce DNA breakage. The second chloroethyl group of the DNA mono-adduct with chlorambucil can interact with proteins but more importantly, because of its juxtaposition to other bases in the major groove of DNA, it can react with a DNA base to form an interstrand DNA cross-link. This DNA crosslink complex is quite stable, and its repair requires nucleotide excision repair factors (such as xeroderma pigmentosum complementation group F-excison repair cross-complementing rodent repair deficiency, complementation group, 1-XPF-ERCC1) that act slowly by homologous recombination. The DNA cross-link attracts several binding proteins, probably the BRCA1 and BRCA2 proteins, Fanconi anemia gene product, and Nijmegen breakage syndrome gene product to form a complex. As shown in cultured HeLa cells, addition of chlorambucil prolongs S-phase and induces a corresponding mitotic delay. The magnitude of these effects correlates with the level of DNA cross-links. Treatment of cells in the G2-phase of the cell cycle does not induce mitotic delay but does inhibit DNA synthesis in the subsequent cell cycle, and causes a delay in the next mitosis, suggesting that at least some lesions induced by chlorambucil are long-lasting.

Vapor Pressure

9.30X10-7 mm Hg at 25 °C (est)

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

305-03-3

Absorption Distribution and Excretion

Chlorambucil is extensively metabolized in the liver primarily to phenylacetic acid mustard. The pharmacokinetic data suggests that oral chlorambucil undergoes rapid gastrointestinal absorption and plasma clearance and that it is almost completely metabolized, having extremely low urinary excretion.
Chlorambucil is rapidly and completely absorbed from the GI tract. Following single oral doses of 0.6-1.2 mg/kg, peak plasma concentrations of chlorambucil are reached within 1 hour.
In a limited number of patients given a single oral dose of chlorambucil 0.2 mg/kg, an average peak plasma chlorambucil concentration of 492 ng/mL (adjusted to a dose of 12 mg) was reached at about 0.83 hours, and a mean peak plasma concentration of phenylacetic acid mustard (the major metabolite of chlorambucil) of 306 ng/mL (adjusted to a chlorambucil dose of 12 mg) occurred at approximately 1.9 hours. The area under the plasma concentration-time curve (AUC) of phenylacetic acid mustard was about 1.36 times greater than the AUC of chlorambucil.
In a study of 12 patients given single oral doses of 0.2 mg/kg of chlorambucil, the mean dose (12 mg) adjusted (+/-SD) plasma chlorambucil Cmax was 492 +/- 160 ng/mL, the AUC was 883 +/- 329 ng.hr/mL, t1/2 was 1.3 +/- 0.5 hours, and the tmax was 0.83 +/- 0.53 hours. For the major metabolite, phenylacetic acid mustard, the mean dose (12 mg) adjusted (+/- SD) plasma Cmax was 306 +/- 73 ng/mL, the AUC was 1204 +/- 285 ng.h/mL, the t1/2 was 1.8 +/- 0.4 hours, and the tmax was 1.9 +/- 0.7 hours.
Chlorambucil and its metabolites are extensively bound to plasma and tissue proteins. In vitro, chlorambucil is 99% bound to plasma proteins, specifically albumin.
For more Absorption, Distribution and Excretion (Complete) data for CHLORAMBUCIL (12 total), please visit the HSDB record page.

Metabolism Metabolites

Chlorambucil undergoes rapid metabolism to phenylacetic acid mustard, the major metabolite, and the combined chlorambucil and phenylacetic acid mustard urinary excretion is extremely low - less than 1% in 24 hours.
Chlorambucil and its major metabolite spontaneously degrade in vivo forming monohydroxy and dihydroxy derivatives.
Chlorambucil is extensively metabolized in rodents by monochloroethylation and by beta oxidation, forming the phenylacetic acid derivative, which also has anticancer activity.
Ten metabolites of chlorambucil were isolated, most of which were phenylacetic acid & benzoic acid derivatives.
Route of Elimination: Chlorambucil is extensively metabolized in the liver primarily to phenylacetic acid mustard. The pharmacokinetic data suggests that oral chlorambucil undergoes rapid gastrointestinal absorption and plasma clearance and that it is almost completely metabolized, having extremely low urinary excretion. Half Life: 1.5 hours

Associated Chemicals

Chlorambucil sodium salt; 1030-06-4

Wikipedia

Chlorambucil

Drug Warnings

/BOXED WARNING/ Chlorambucil can severely suppress bone marrow function. Chlorambucil is a carcinogen in humans. Chlorambucil is probably mutagenic and teratogenic in humans. Chlorambucil produces human infertility.
Chlorambucil is contraindicated in patients with known hypersensitivity to the drug or in patients whose disease was resistant to prior therapy with the drug. The manufacturer states that there may be cross-sensitivity between chlorambucil and other alkylating agents manifested as rash. Chlorambucil should be discontinued promptly in patients who develop skin reactions.
Adverse hematologic effects are the major and dose-limiting effects of chlorambucil. In usual doses, myelosuppression generally occurs gradually, is moderate in severity, and is usually reversible following discontinuance of the drug. Leukopenia, resulting from neutropenia and slowly progressive lymphopenia, occurs in many patients receiving chlorambucil. Thrombocytopenia and anemia may also occur.
Chlorambucil appears to be relatively free of adverse GI effects unless single doses of 20 mg or more are administered. Adverse GI effects include nausea, vomiting, gastric discomfort or abdominal pain, anorexia, and diarrhea. Adverse GI effects are usually mild, last less than 24 hours, and disappear despite continued treatment; however, nausea and weakness have persisted up to 7 days in some patients following a single, high dose of the drug. If necessary, nausea and vomiting may usually be controlled with antiemetics. Oral ulceration has also been reported.
For more Drug Warnings (Complete) data for CHLORAMBUCIL (25 total), please visit the HSDB record page.

Biological Half Life

1.5 hours
In a study of 12 patients given single oral doses of 0.2 mg/kg of chlorambucil, ... t1/2 was 1.3 +/- 0.5 hours, and the tmax was 0.83 +/- 0.53 hours. For the major metabolite, phenylacetic acid mustard, ... the t1/2 was 1.8 +/- 0.4 hours, and the tmax was 1.9 +/- 0.7 hours.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

4-Phenylbutyric acid is nitrated and the resulting p-nitric acid is esterified with isopropyl alcohol. The nitro ester then is hydrogenated to the aminoester. Reaction with ethylene oxide converts the NH2 into N(CH2CH2OH)2, which then is converted into N(CH2CH2Cl2)2 by treatment with POCl3. Hydrolysis of the ester yields the acid, chlorambucil.
Chlorambucil can be prepared by hydrogenating the methyl or ethyl ester of 4-(para-nitrophenyl)butyric acid in the presence of a catalyst. The resulting para-amino analog is treated with ethylene oxide followed by chlorination. The resulting 4-(para-bis-2-(chloroethylamino)phenyl)butyric acid ester is converted to the free acid by hydrolysis with hydrochloric acid.

Clinical Laboratory Methods

A method for simultaneous determination of prednimustine and chlorambucil in plasma is described which utilizes mass fragmentography of chlorambucil after its extraction from the plasma and esterification.
Chlorambucil has been determined in blood by a spectrophotometric method based on its reaction with 4-(4'-nitrobenzyl)pyridine. A similar reaction can be applied for determinations in various biological fluids and is sensitive at 5 ug/ml.
In an attempt to improve the assay sensitivity of the reversed-phase HPLC of melphalan and chlorambucil, fluorescence and detection systems were evaluated and the results compared with those from UV detection. The fluorescence method used excitation and emission at 260 and 350 nm, respectively, and the electrochemical method employed an oxidation potential of 0.92 V. The UV detection system had the best detection limits (5 and 10 ng/ml for melphalan and chlorambucil, respectively) owing to the low baseline noise level. Pharmacokinetic data on melphalan and chlorambucil obtained in clinical studies on humans are reported. Elimination of chlorambucil from plasma was independent of renal function, but potentially toxic levels of melphalan were obtained in patients with poor renal function.
Methods for the anaylsys of chlorambucil. /From table/[Table#4353]

Storage Conditions

Store in a refrigerator, 2 to 8 °C (36 to 46 °F).
Store in tight, light-resistant container as defined in the USP-NF. This material should be handled and stored per label instructions to ensure product integrity.

Interactions

Because normal defense mechanisms may be suppressed by chlorambucil therapy, concurrent use with a live virus vaccine may potentiate the replication of the vaccine virus, may increase the side/adverse effects of the vaccine virus, and/or may decrease the patient's antibody response to the vaccine; immunization of these patients should be undertaken only with extreme caution after careful review of the patient's hematologic status and only with the knowledge and consent of the physician managing the chlorambucil therapy. The interval between discontinuation of medication that cause immunosuppression and restoration of the patient's ability to respond to the vaccine depends on the intensity and type of immunosuppression-causing medications used, the underlying disease, and other factors; estimates vary from 3 months to 1 year. Patients with leukemia in remission should not receive live virus vaccine until at least 3 months after their last chemotherapy. In addition, immunization with oral polio-virus vaccine should be postponed in persons in close contact with the patient, especially family members.
These medications /tricyclic antidepressants and possibly, structurally related compounds such as cyclobenzaprine, haloperidol, loxapine, maprotiline, molindone, monoamine oxidase inhibitors including furazolidone, procarbazine, and selegiline, phenothiazines, pimozide, thioxanthenes/ may lower the seizure threshold and increase the risk of chlorambucil-induced seizures.
Leukopenic and/or thrombocytopenic effects of chlorambucil may be increased with concurrent or recent therapy /with blood dyscrasia-causing medications/ if these medications cause the same effects; dosage adjustment of chlorambucil, if necessary, should be based on blood counts.
Additive bone marrow depression may occur; dosage reduction may be required when two or more bone marrow depressants, including radiation, are used concurrently or consecutively /with chlorambucil/.
For more Interactions (Complete) data for CHLORAMBUCIL (8 total), please visit the HSDB record page.

Stability Shelf Life

Sensitive to light and heat.

[Conjugate of podophyllotoxin with chlorambucil: synthesis, biological testing and molecular modeling]

N A Zefirov, A V Mamaeva, E V Radchenko, E R Milaeva, S A Kuznetsov, O N Zefirova
PMID: 34142536   DOI: 10.18097/PBMC20216703289

Abstract

In the present work we have studied a novel conjugate of the DNA alkylating agent chlorambucil with podophyllotoxin, a ligand of the colchicine binding site in tubulin. The target compound was obtained by Steglich esterification of podophyllotoxin with the percentage yield of 41%. Results of biotesting carried out on the carcinoma A549 cell line revealed that at a concentration of 2 μM the conjugate caused full depolymerization of microtubules without any other effect on free tubulin. The conjugate inhibited proliferation (IC50=135±30 nM) and growth (EC50=240±30 nM) of A549 cells. The data of computer molecular docking of the novel compound into the 3D model of the colchicine binding site in α,β-tubulin and molecular dynamics modelling allowed to explain the observed difference in effects of chlorambucil-podophyllotoxin and chlorambucil-colchicine conjugates on microtubules.


Synthesis and biological evaluation of a novel anticancer agent CBISC that induces DNA damage response and diminishes levels of mutant-p53

Conor T Ronayne, Sravan K Jonnalagadda, Shirisha Jonnalagadda, Grady L Nelson, Lucas N Solano, Hithardha Palle, Chinnadurai Mani, Jon Rumbley, Jon Holy, Venkatram R Mereddy
PMID: 34051576   DOI: 10.1016/j.bbrc.2021.05.062

Abstract

A novel nitrogen mustard CBISC has been synthesized and evaluated as an anticancer agent. CBISC has been shown to exhibit enhanced cell proliferation inhibition properties against mutant p53 cell lines colorectal cancer WiDr, pancreatic cancer (MIAPaCa-2 and PANC-1), and triple negative breast cancer (MDA-MB-231 and MDA-MB-468). In vitro mechanism of action studies revealed perturbations in the p53 pathway and increased cell death as evidenced by western blotting, immunofluorescent microscopy and MTT assay. Further, in vivo studies revealed that CBISC is well tolerated in healthy mice and exhibited significant in vivo tumor growth inhibition properties in WiDr and MIAPaCa-2 xenograft models. These studies illustrate the potential utility of CBISC as an anticancer agent.


HPLC-UV and GC-MS Methods for Determination of Chlorambucil and Valproic Acid in Plasma for Further Exploring a New Combined Therapy of Chronic Lymphocytic Leukemia

Katarzyna Lipska, Anna Gumieniczek, Rafał Pietraś, Agata A Filip
PMID: 34068372   DOI: 10.3390/molecules26102903

Abstract

High performance liquid chromatography with ultra-violet detection (HPLC-UV) and gas chromatography-mass spectrometry (GC-MS) methods were developed and validated for the determination of chlorambucil (CLB) and valproic acid (VPA) in plasma, as a part of experiments on their anticancer activity in chronic lymphocytic leukemia (CLL). CLB was extracted from 250 µL of plasma with methanol, using simple protein precipitation and filtration. Chromatography was carried out on a LiChrospher 100 RP-18 end-capped column using a mobile phase consisting of acetonitrile, water and formic acid, and detection at 258 nm. The lowest limit of detection LLOQ was found to be 0.075 μg/mL, showing sufficient sensitivity in relation to therapeutic concentrations of CLB in plasma. The accuracy was from 94.13% to 101.12%, while the intra- and inter-batch precision was ≤9.46%. For quantitation of VPA, a sensitive GC-MS method was developed involving simple pre-column esterification with methanol and extraction with hexane. Chromatography was achieved on an HP-5MSUI column and monitored by MS with an electron impact ionization and selective ion monitoring mode. Using 250 µL of plasma, the LLOQ was found to be 0.075 μg/mL. The accuracy was from 94.96% to 109.12%, while the intra- and inter-batch precision was ≤6.69%. Thus, both methods fulfilled the requirements of FDA guidelines for the determination of drugs in biological materials.


Real-world treatment patterns and outcomes in a national study of veterans with Waldenström macroglobulinemia, 2006-2019

Hsu-Chih Chien, Deborah Morreall, Vikas Patil, Kelli M Rasmussen, Christina M Yong, Chun-Yang Li, Deborah G Passey, Zachary Burningham, Brian C Sauer, Ahmad S Halwani
PMID: 33606890   DOI: 10.1002/ajh.26133

Abstract




Non-overt disseminated intravascular coagulopathy associated with the first obinutuzumab administration in patients with chronic lymphocytic leukemia

Alberto Fresa, Francesco Autore, Idanna Innocenti, Alfonso Piciocchi, Annamaria Tomasso, Francesca Morelli, Federica Sorà, Simona Sica, Valerio De Stefano, Luca Laurenti
PMID: 33462837   DOI: 10.1002/hon.2837

Abstract

Infusion-related reactions are among the worst complications of obinutuzumab (G) administration and occur predominantly during the first infusion. We reported another adverse event related to the first G infusion, a subclinical coagulopathy. We retrospectively analyzed a cohort of 13 pts with chronic lymphocytic leukemia treated with a frontline G-chlorambucil regimen. Six pts developed non-overt disseminated intravascular coagulopathy (DIC) (46%) after the first administration of G. The coagulopathy was subclinical and self-limited in all pts, not requiring any intervention apart from the suspension of anticoagulant therapy in one pt. We observed a drop in the platelet count, an elevation of D-dimer levels, and an elongation of activated partial thromboplastin time. We found a significant difference in the platelet count between the pts with DIC and those withouts; in fact, all the six pts with non-overt DIC had a platelet count greater than 100 × 10
/L, while in the other group only one (p = 0.019). A trend towards a lower lymphocyte count and a higher CD20 expression was found in the pts with DIC. No other correlation between the DIC complication and the clinical or laboratory characteristics of the patients was found. The pathogenesis of the G-related non-overt DIC could be related to the consumption of the platelets after the lysis of lymphocytes, probably triggered by the damage associated molecular patterns. Despite its limitations, this study describes a new adverse event and identifies a specific subgroup of patients whose clinical management at the time of the infusion of G may need to be refined.


Pretreatment with ibrutinib reduces cytokine secretion and limits the risk of obinutuzumab-induced infusion-related reactions in patients with CLL: analysis from the iLLUMINATE study

Richard Greil, Alessandra Tedeschi, Carol Moreno, Bertrand Anz, Loree Larratt, Martin Simkovic, Devinder Gill, John G Gribben, Ian W Flinn, Zhengyuan Wang, Leo W K Cheung, Aaron N Nguyen, Cathy Zhou, Lori Styles, Fatih Demirkan
PMID: 34018029   DOI: 10.1007/s00277-021-04536-6

Abstract

Anti-CD20 antibody treatments, such as obinutuzumab, have been associated with infusion-related reactions (IRRs). In the phase 3 iLLUMINATE study of ibrutinib-obinutuzumab versus chlorambucil-obinutuzumab in first-line chronic lymphocytic leukemia/small lymphocytic lymphoma, IRRs were substantially reduced with ibrutinib-obinutuzumab versus chlorambucil-obinutuzumab. We prospectively analyzed inflammatory cytokines to evaluate the impact of ibrutinib on circulating cytokine levels following obinutuzumab infusion. In iLLUMINATE, ibrutinib or chlorambucil was given approximately 30-120 min before the first obinutuzumab infusion. Cytokines evaluated were IFNγ, IL-6, IL-8, IL-10, IL-18, MCP-1, MIP-1α, MIP-1β, and TNFα. Changes in peak cytokine levels from baseline (immediately before obinutuzumab) to post-obinutuzumab infusion were compared between arms and between patients with versus without IRRs using Wilcoxon rank sum test. Of 228 treated patients, 95 on ibrutinib-obinutuzumab (15 with IRRs, 80 without) and 88 on chlorambucil-obinutuzumab (45 with IRRs, 43 without) with cytokine data were included. Irrespective of IRR occurrence, median increase in cytokines was lower with ibrutinib-obinutuzumab versus chlorambucil-obinutuzumab for all cytokines (P < 0.01) except MIP-1β. Across treatment arms, post-obinutuzumab median increase in all cytokines except MIP-1β was greater in patients with versus without IRRs (P < 0.001). IL-6 and IL-8 elevations were associated with IRRs in both treatment arms. Among patients with IRRs, those receiving ibrutinib-obinutuzumab had lower post-obinutuzumab increases in IL-6, IL-8, IL-10, and MCP-1 (P < 0.04) than patients receiving chlorambucil-obinutuzumab. For patients in the ibrutinib-treatment arm, we observed a reduction in both the rate of clinically apparent IRRs and the levels of IRR-related cytokines and chemokines. This observation supports an immunomodulatory mechanism of action for ibrutinib. Clinical Trial Registration:
.


Successful outcome after a single endoscopic fecal microbiota transplantation in a Shiba dog with non-responsive enteropathy during the treatment with chlorambucil

Koji Sugita, Ayaka Shima, Kaho Takahashi, Yasuyoshi Matsuda, Masaki Miyajima, Marin Hirokawa, Hirotaka Kondo, Junpei Kimura, Genki Ishihara, Keitaro Ohmori
PMID: 33896875   DOI: 10.1292/jvms.21-0063

Abstract

A 7-year 6-month-old, castrated male Shiba dog presented with a 1-month history of lethargy, anorexia, vomiting, and frequent watery diarrhea. Weight loss, hypoalbuminemia, anemia, and leukocytosis were detected at the first visit. The dog was diagnosed with non-responsive enteropathy (NRE) based on clinical and histopathological examinations. Since the dog did not respond to the immunosuppressive drugs, fecal microbiota transplantation (FMT) was performed during the treatment with chlorambucil. A single endoscopic FMT into the cecum and colon drastically recovered clinical signs and clinicopathological abnormalities and corrected dysbiosis in the dog. No recurrence or adverse events were observed. The present case report suggests that FMT, possibly together with chlorambucil, might be a treatment option for NRE in Shiba dogs that have poorer prognosis compared with other dog breeds.


Explore Compound Types